molecular formula C9H12N2O3 B2584477 1-(2-Methoxy-5-nitrophenyl)ethan-1-amine CAS No. 897552-50-0

1-(2-Methoxy-5-nitrophenyl)ethan-1-amine

Cat. No. B2584477
CAS RN: 897552-50-0
M. Wt: 196.206
InChI Key: HOMURKQULBNCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-nitrophenyl)ethan-1-amine, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase (MAO). It is a selective inhibitor of MAO-A, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine. Moclobemide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.

Scientific Research Applications

Synthetic Methodologies

1-(2-Methoxy-5-nitrophenyl)ethan-1-amine is utilized in various synthetic methodologies. A study by Wu Chun-le (2015) highlighted its use in the synthesis of 2-mercapto-5-methoxy-1H-benzimidazole, serving as an intermediate in the production of Omeprazole. The process involves multiple steps including protection of amino-group, nitrification, hydrolyzing acylamide, catalytic hydrogenation, and cyclization, demonstrating its versatility in complex synthetic routes (Wu Chun-le, 2015).

Chemical Synthesis and Reactions

The compound is also a key player in chemical synthesis and reactions. For example, a study by D. A. Androsov et al. (2010) described its use in a convenient approach towards synthesizing 2- and 3-aminobenzo[b]thiophenes, showcasing its role in facilitating one-pot synthesis of complex chemical structures (D. A. Androsov et al., 2010). Additionally, its participation in the reactions of thionocarbonates with alicyclic amines, leading to various kinetic and mechanistic insights, was detailed in research by E. Castro et al. (2001), illustrating its importance in understanding chemical reaction dynamics (E. Castro et al., 2001).

properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(10)8-5-7(11(12)13)3-4-9(8)14-2/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMURKQULBNCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-nitrophenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.